Tropic acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido trópico se puede sintetizar mediante la reacción de Ivanov entre el ácido fenilacético y el formaldehído . En este método, el dianión del ácido fenilacético se forma utilizando un reactivo de Grignard, cloruro de isopropilmagnesio, que luego reacciona con el formaldehído para formar la sal de magnesio del producto. El ácido puro se obtiene después de la acidificación con ácido sulfúrico .

Otro método implica comenzar con la acetofenona . El proceso para preparar ácido trópico incluye la reacción de fenilacetato de sodio con magnesio y cloruro de isopropilo, seguido de la reacción de la sal de sodio resultante de alfa-carboxibencilmagnesio cloruro con formaldehído e hidrólisis del complejo resultante .

Métodos de Producción Industrial

Los métodos de producción industrial para el ácido trópico no están ampliamente documentados, pero probablemente implican rutas sintéticas similares a las utilizadas en entornos de laboratorio, escaladas para la eficiencia industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido trópico experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El ácido trópico se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el ácido trópico en sus alcoholes correspondientes.

Sustitución: El ácido trópico puede experimentar reacciones de sustitución, particularmente en el grupo hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).

Sustitución: Las reacciones de sustitución a menudo implican reactivos como cloruro de tionilo (SOCl₂) para convertir grupos hidroxilo en cloruros.

Principales Productos Formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de cloruros u otros derivados sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Anti-Aging and Skin Care

Tropic acid has been utilized in dermatological formulations aimed at reducing wrinkles and reversing signs of aging. A notable patent describes methods for topically applying this compound to visibly reduce skin wrinkles and enhance skin appearance by promoting cellular turnover and collagen synthesis. This application highlights the compound's potential in cosmetic formulations .

1.2. Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. Research involving extracts containing this compound demonstrated a dose-dependent reduction in the viability of colorectal cancer cells, with higher concentrations leading to significant cell mortality. This suggests potential therapeutic applications in cancer treatment .

Biochemical Applications

2.1. Metabolic Pathways

This compound plays a role as a substrate in various metabolic pathways, particularly in the degradation of tropane alkaloids by specific bacterial strains such as Pseudomonas sp. These bacteria can utilize this compound as a carbon source, converting it into phenylacetic acid through enzymatic reactions involving this compound dehydrogenase .

2.2. Enzymatic Studies

The enzymatic oxidation of this compound has been extensively studied to understand its biochemical transformations. Research has identified specific dehydrogenases that facilitate the conversion of this compound into phenylacetaldehyde and subsequently into phenylacetic acid, showcasing its importance in microbial metabolism .

Environmental Applications

3.1. Biodegradation

This compound is significant in environmental microbiology due to its role in biodegradation processes. Certain bacteria can metabolize this compound, contributing to the breakdown of complex organic compounds in contaminated environments. The ability of these microorganisms to utilize this compound underscores its potential for bioremediation strategies aimed at detoxifying polluted sites .

Analytical Applications

4.1. Chiral Separation Techniques

This compound has been investigated for its utility in chiral separation processes, particularly involving enantiomers of related compounds such as mandelic acid. Innovative methods utilizing magnetic chiral sorbents have been developed to enhance the separation efficiency of racemic mixtures, which can have implications in pharmaceutical synthesis and quality control .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Evaluation

- Objective: To assess the viability of colorectal cancer cells upon treatment with this compound.

- Methodology: Various concentrations of extracts containing this compound were applied to cancer cell lines.

- Results: A significant decrease in cell viability was observed at higher concentrations (up to 55% mortality at 200 μg/ml) indicating potential therapeutic efficacy.

Case Study 2: Enzymatic Pathway Analysis

- Objective: To elucidate the metabolic pathway involving this compound degradation.

- Methodology: Isolation and characterization of enzymes involved in the oxidation process.

- Results: Identification of specific dehydrogenases responsible for converting this compound into phenylacetaldehyde, demonstrating its role as a metabolic intermediate.

Mecanismo De Acción

El ácido trópico ejerce sus efectos principalmente a través de su papel como precursor en la síntesis de atropina e hiosciamina. Estos compuestos actúan como antagonistas competitivos de la acetilcolina en los receptores muscarínicos, inhibiendo la estimulación parasimpática . Este mecanismo implica la unión a los receptores muscarínicos y la prevención de la liberación de trifosfato de inositol (IP₃) y diacilglicerol (DAG), que típicamente son causados por agonistas muscarínicos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido fenilacético: Similar en estructura pero carece del grupo hidroxilo.

Ácido hidroxiacético: Contiene un grupo hidroxilo pero carece del grupo fenilo.

Ácido propiónico: Estructura similar pero carece de los grupos fenilo e hidroxilo.

Singularidad

La singularidad del ácido trópico radica en su estructura específica, que incluye un grupo fenilo y un grupo hidroxilo en la estructura del ácido propanoico. Esta estructura le permite participar en reacciones específicas y servir como precursor de importantes compuestos farmacéuticos como la atropina y la hiosciamina .

Actividad Biológica

Tropic acid, a monocarboxylic acid derived from the alkaloid atropine, exhibits various biological activities that are significant in pharmacology and microbiology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the molecular formula and is characterized by its saturated structure containing an alcohol group. It can undergo transformation into athis compound upon heating, which is optically inactive . The compound is known for its role in various biochemical pathways, particularly in microbial metabolism.

Microbial Metabolism

Research indicates that certain Pseudomonas species can utilize this compound as a sole carbon source. For instance, Pseudomonas sp. strain AT3 demonstrated the ability to grow on dl-tropic acid, rapidly oxidizing it to phenylacetaldehyde and subsequently to phenylacetic acid. This metabolic pathway involves specific dehydrogenases that are NAD+-linked and exhibit optimal activity at alkaline pH levels .

Enzyme Activity

The enzymatic activity associated with this compound metabolism has been studied extensively. The following table summarizes the specific activities of key enzymes involved in this metabolic process:

| Enzyme | Specific Activity (U/mg protein) | Optimal pH |

|---|---|---|

| This compound Dehydrogenase | 0.5 - 1.0 | 9.5 |

| Phenylacetaldehyde Dehydrogenase | 0.3 - 0.7 | 7.0 |

The activity of these enzymes increases significantly upon the addition of this compound to bacterial cultures, suggesting its role as an inducer in microbial systems .

Pharmacological Implications

This compound is also relevant in pharmacology due to its structural relationship with atropine, a well-known anticholinergic agent. Its biological activity includes:

- Anticholinergic Effects : this compound contributes to the anticholinergic properties of atropine, affecting neurotransmitter pathways and potentially influencing cognitive functions .

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which may have implications for neuroprotection and other therapeutic applications .

Case Studies

Several studies have highlighted the significance of this compound in various biological contexts:

- Microbial Growth Study : A study involving Pseudomonas sp. strain AT3 showed that cells grown on dl-tropic acid could effectively oxidize it to phenylacetaldehyde, demonstrating the compound's role as a growth substrate .

- Antioxidant Research : Research on derivatives of this compound has indicated potential antioxidant effects, which could be beneficial in treating oxidative stress-related conditions .

- Pharmacological Analysis : Investigations into the pharmacokinetics of this compound have revealed its influence on drug metabolism and interaction with other compounds in therapeutic contexts .

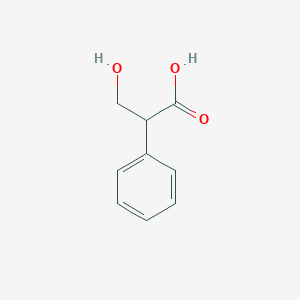

Propiedades

IUPAC Name |

3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862179 | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-63-6, 529-64-6 | |

| Record name | (±)-Tropic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(hydroxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of tropic acid in plants?

A1: this compound biosynthesis in plants like Datura stramonium primarily originates from L-phenylalanine. Research suggests a pathway where L-phenylalanine is converted to (R)-D-phenyllactic acid, which then undergoes a rearrangement to form (S)-tropic acid. [, , , , , ]

Q2: Can you elaborate on the role of (R)-(+)-3-phenyllactic acid in this compound biosynthesis?

A2: Competitive feeding experiments in Datura species revealed that (R)-(+)-3-phenyllactic acid is a more direct precursor to this compound than phenylalanine or phenylpyruvate. [, , ] Further studies with labeled (R)-(+)-3-phenyllactic acid demonstrated its intact incorporation into the this compound moiety of hyoscyamine, confirming its role as a direct precursor. []

Q3: What is the stereochemical course of the rearrangement from (R)-(+)-3-phenyllactic acid to (S)-tropic acid?

A3: Experiments using (R,S)-DL-phenyl[2-3H]lactic acid with Datura stramonium demonstrated that the 3′-pro-R hydrogen of (R)-(+)-3-phenyllactic acid is introduced with inversion of configuration during the rearrangement to form (S)-tropic acid. This finding sheds light on the stereospecificity of the mutase enzyme involved in this crucial biosynthetic step. []

Q4: What is the chemical structure of this compound?

A4: this compound is an aromatic acid with the systematic name 3-hydroxy-2-phenylpropanoic acid.

Q5: Are there alternative biosynthetic pathways for this compound?

A5: While phenylalanine is considered the primary precursor, research suggests a minor pathway involving tryptophan. This pathway appears to be independent of the phenylalanine route. []

Q6: What is the significance of the chirality of this compound?

A6: this compound possesses a chiral center, resulting in two enantiomers: (R)-(+)-tropic acid and (S)-(−)-tropic acid. Only the (S)-(−)-enantiomer is naturally occurring and incorporated into bioactive tropane alkaloids. [, , , ]

Q7: How is atropine metabolized in different species?

A7: Atropine, a this compound ester, undergoes species-specific metabolism. In rats, phenolic metabolites like p-hydroxy-scopolamine are dominant. Rabbits primarily excrete this compound, while guinea pigs show a mixed profile with this compound and dehydrated metabolites. Mice exhibit high glucuronide conjugation of scopolamine. []

Q8: What are the key degradation products of atropine?

A8: Degradation of atropine can produce this compound, apoatropine, athis compound, and potentially other compounds depending on the conditions. The pH of the formulation significantly influences the degradation profile, with the ionized form of this compound observed at higher pH values. [, ]

Q9: What analytical techniques are used to study this compound and its derivatives?

A9: Various techniques are employed, including:

- Chromatography: Gas chromatography (GC) [, ], high-performance liquid chromatography (HPLC) [, , , ], and ultra-high performance liquid chromatography (UHPLC) [, ] are used for separation and quantification of this compound and its derivatives. Chiral chromatography is essential for separating and analyzing the enantiomers of this compound and related compounds. [, ]

- Mass Spectrometry (MS): Coupled with GC or LC, MS helps identify and characterize metabolites and degradation products based on their mass-to-charge ratios. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information, including stereochemistry, of this compound, its derivatives, and related compounds. [, , , , ]

- Spectrophotometry: UV spectrophotometry can be used to study the interactions between this compound derivatives and cyclodextrins, providing insight into complex formation. []

Q10: What is the toxicological profile of this compound?

A10: While generally considered non-toxic, limited research exists specifically on this compound's toxicity.

Q11: What are the potential applications of this compound?

A12: this compound's primary application lies in its use as a chiral building block for synthesizing pharmaceutical compounds, particularly anticholinergics. [, ]

Q12: Are there opportunities for utilizing this compound in material science?

A13: Research exploring the incorporation of this compound derivatives into polymers for potential biomedical applications is underway. For example, this compound cyclic esters (tropicolactones) have been used in the synthesis of sequence-controlled biodegradable copolyesters with lactic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.